2-(2,2,3-trimethylcyclopentyl)ethyl pivalate
Overview
Description
Pivalates are a type of ester derived from pivalic acid . They are known for their stability and resistance to hydrolysis . The ethyl pivalate, a similar compound to the one you’re asking about, is a colorless liquid .
Synthesis Analysis
Pivalates can be synthesized through the process of pivaloylation of alcohols . This process can be carried out without using a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification .Molecular Structure Analysis
The molecular structure of ethyl pivalate, a similar compound, is (CH3)3CCOOC2H5 .Chemical Reactions Analysis
Pivalates can undergo various chemical reactions. For instance, they can be acylated with acid anhydrides . They can also undergo nucleophilic acyl substitution of anhydrides with a myriad array of alcohols, amines, and thiols .Physical And Chemical Properties Analysis
Ethyl pivalate, a similar compound, is a colorless liquid . It has a molecular weight of 130.18 .Safety and Hazards
properties
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-11-7-8-12(15(11,5)6)9-10-17-13(16)14(2,3)4/h11-12H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABTGACPZKEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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